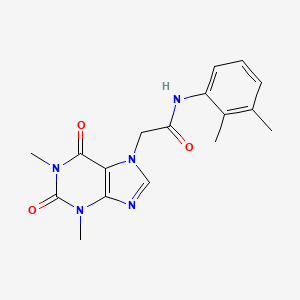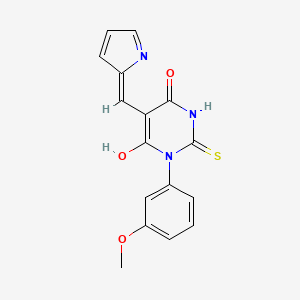![molecular formula C29H23N3O3 B11651781 4-ethoxy-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11651781.png)
4-ethoxy-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-エトキシ-N-{4-[5-(フェニルカルボニル)-1H-ベンゾイミダゾール-2-イル]フェニル}ベンザミドは、ベンゾイミダゾール誘導体と呼ばれる複雑な有機化合物です。これらの化合物は、さまざまな生物活性で知られており、その潜在的な治療用途について研究されています。
製造方法
合成経路と反応条件
4-エトキシ-N-{4-[5-(フェニルカルボニル)-1H-ベンゾイミダゾール-2-イル]フェニル}ベンザミドの合成は、通常、多段階の有機反応を伴います。一般的な合成経路には以下が含まれます。
ベンゾイミダゾールコアの形成: ベンゾイミダゾールコアは、o-フェニレンジアミンとカルボン酸またはその誘導体を酸性条件下で縮合させることで合成できます。
フェニルカルボニル基の導入: フェニルカルボニル基は、ベンゾイルクロリドとアルミニウムクロリドなどのルイス酸触媒を用いたフリーデル・クラフツアシル化反応によって導入できます。
4-エトキシ安息香酸とのカップリング: 最終段階は、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を使用して、トリエチルアミンなどの塩基の存在下でベンゾイミダゾール誘導体を4-エトキシ安息香酸とカップリングします。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器の使用、溶媒のリサイクル、結晶化やクロマトグラフィーなどの高度な精製技術が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-ETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with benzoic acid derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
化学反応の分析
反応の種類
4-エトキシ-N-{4-[5-(フェニルカルボニル)-1H-ベンゾイミダゾール-2-イル]フェニル}ベンザミドは、さまざまな化学反応を起こす可能性があります。これらには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化させることができ、カルボン酸などの酸化誘導体の形成につながることがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元反応を行うことができ、カルボニル基をアルコールに還元する可能性があります。
置換: 特にエトキシ基で、アミンやチオールなどの求核剤を使用する求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: 水素化ナトリウムなどの塩基の存在下でのアミンなどの求核剤。
主な生成物
酸化: カルボン酸またはケトン。
還元: アルコールまたはアミン。
置換: 対応する置換誘導体。
科学研究での応用
化学
化学において、この化合物は、配位化学におけるリガンドとしての可能性と、さまざまな金属イオンと安定な錯体を形成する能力について研究されています。
生物学
生物学的に、ベンゾイミダゾール誘導体は、抗菌、抗ウイルス、抗がん特性で知られています。この化合物は、微生物またはがん細胞における特定の酵素または経路を阻害する能力など、同様の活性を調査することができます。
医学
医学では、この化合物は、抗炎症、鎮痛、抗腫瘍活性など、潜在的な治療効果について研究されています。酵素や受容体などの生物学的標的に対する相互作用能力により、創薬の候補となっています。
工業
工業的には、この化合物は、その独特の化学特性により、ポリマーやコーティングなどの新しい材料の開発に用いられる可能性があります。
科学的研究の応用
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-ETHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-エトキシ-N-{4-[5-(フェニルカルボニル)-1H-ベンゾイミダゾール-2-イル]フェニル}ベンザミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴うと考えられます。ベンゾイミダゾールコアは、酵素の活性部位に結合し、その活性を阻害することができます。フェニルカルボニル基は、疎水性相互作用や水素結合を通じて結合親和性を高める可能性があります。
類似の化合物との比較
類似の化合物
- 4-エトキシ-N-{4-[5-(フェニルカルボニル)-1H-ベンゾイミダゾール-2-イル]フェニル}アセトアミド
- 4-エトキシ-N-{4-[5-(フェニルカルボニル)-1H-ベンゾイミダゾール-2-イル]フェニル}メタンアミド
独自性
類似の化合物と比較して、4-エトキシ-N-{4-[5-(フェニルカルボニル)-1H-ベンゾイミダゾール-2-イル]フェニル}ベンザミドは、官能基の特定の配置により、独特の生物活性を示す可能性があります。エトキシ基とベンゾイミダゾールコアの存在は、溶解性や代謝安定性などの薬物動態特性に影響を与える可能性があり、さらなる研究のための独自の候補となっています。
類似化合物との比較
Similar Compounds
Benzodiazole derivatives: Compounds like 1,3-benzodiazole and its substituted derivatives.
Benzothiazole derivatives: Compounds containing the benzothiazole moiety, known for their biological activities.
Uniqueness
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-4-ETHOXYBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl and ethoxybenzamide groups enhances its potential for various applications compared to other benzodiazole derivatives.
特性
分子式 |
C29H23N3O3 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC名 |
N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C29H23N3O3/c1-2-35-24-15-10-21(11-16-24)29(34)30-23-13-8-20(9-14-23)28-31-25-17-12-22(18-26(25)32-28)27(33)19-6-4-3-5-7-19/h3-18H,2H2,1H3,(H,30,34)(H,31,32) |
InChIキー |
CFTYRHLNDROJLK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]benzamide](/img/structure/B11651702.png)


![2,5-Diphenyl-7-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11651714.png)

![(4E)-4-(5-nitro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11651724.png)
![propyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11651742.png)
![(2-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11651753.png)
![2-ethoxy-4-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11651769.png)
![methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11651771.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651775.png)
![N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B11651784.png)
![2-[N-(3-Chloro-4-methylphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11651790.png)

